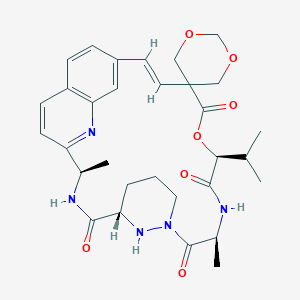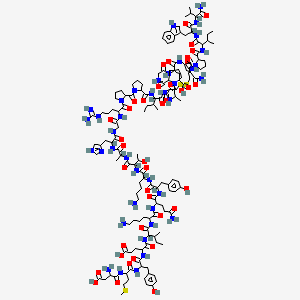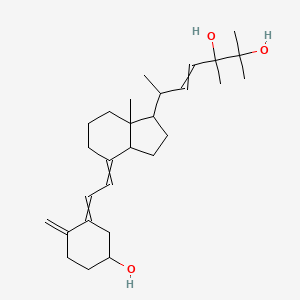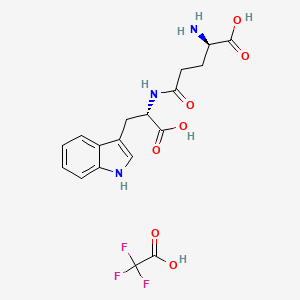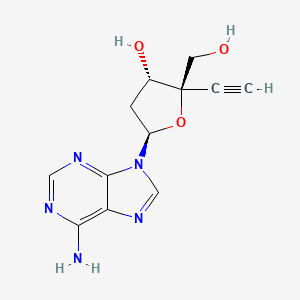
4'-Ethynyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Ethynyl-2’-deoxyadenosine is a nucleoside analogue that has garnered significant interest due to its potent antiviral properties. This compound is particularly noted for its ability to inhibit the replication of human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme . The unique structural feature of 4’-Ethynyl-2’-deoxyadenosine is the ethynyl group at the 4’-position, which plays a crucial role in its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxyadenosine typically involves multiple steps, starting from commercially available materials. One common synthetic strategy begins with 2-amino-2’-deoxyadenosine, which undergoes a series of reactions to introduce the ethynyl group at the 4’-position . The process includes protection and deprotection steps, as well as selective functional group transformations .
Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxyadenosine involves scaling up the laboratory synthesis to a process-scale level. This often requires optimization of reaction conditions to improve yield and purity. For example, Merck & Co. has developed a process-scale synthesis that involves 12 linear steps, including an enzymatic desymmetrization and a penultimate Vorbrüggen glycosylation .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-2’-deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of 4’-Ethynyl-2’-deoxyadenosine include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 4’-Ethynyl-2’-deoxyadenosine include various derivatives that retain the ethynyl group at the 4’-position. These derivatives can exhibit different biological activities and are often used in further research and development .
Scientific Research Applications
4’-Ethynyl-2’-deoxyadenosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other nucleoside analogues . In biology and medicine, it is primarily studied for its antiviral properties, particularly against HIV-1 . The compound has also shown potential in inhibiting the replication of other viruses, such as the influenza A virus . Additionally, 4’-Ethynyl-2’-deoxyadenosine is being explored for its potential use in antisense oligonucleotides and personalized therapies .
Mechanism of Action
The mechanism of action of 4’-Ethynyl-2’-deoxyadenosine involves its incorporation into the viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the ethynyl group at the 4’-position prevents further extension of the DNA chain, effectively terminating viral replication . This compound also inhibits reverse transcriptase through multiple modes of action, including immediate and delayed chain termination . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis process .
Comparison with Similar Compounds
4’-Ethynyl-2’-deoxyadenosine is often compared with other nucleoside analogues, such as 4’-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA) and EdAP . These compounds share similar structural features but differ in their biological activities and resistance to enzymatic degradation . For example, EFdA has a fluorine atom at the 2-position, which enhances its stability and reduces susceptibility to adenosine deaminase . EdAP, on the other hand, is a cyclosaligenyl phosphate derivative that increases membrane permeability and inhibits influenza virus replication . The unique feature of 4’-Ethynyl-2’-deoxyadenosine is its potent inhibition of HIV-1 reverse transcriptase, making it a valuable compound in antiviral research .
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |
InChI Key |
HMIGVKANVVLEOA-JOAULVNJSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)
![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)
![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)
![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)
![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)
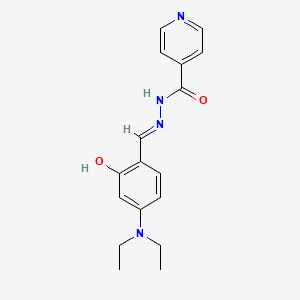
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)
![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)
